molecular formula C18H29BO3 B1527740 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 921937-76-0

2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1527740
M. Wt: 304.2 g/mol
InChI Key: TXGAKSQNBPROMR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not provided in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not specified in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not provided in the sources retrieved .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • The synthesis of various derivatives of 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored for its potential use in molecular structure analysis. For instance, studies have focused on the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives and their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002). This indicates the compound's relevance in biochemical research and pharmaceutical applications.

Polymer Synthesis and Materials Science

  • This chemical has applications in the field of polymer synthesis and materials science. For example, research has demonstrated its use in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization, yielding polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011). This showcases its potential in creating advanced materials with specific properties.

Detection and Sensing Applications

  • The compound's derivatives have been used to develop sensitive and selective probes for detecting hydrogen peroxide in living cells, utilizing their fluorescent properties. This is particularly significant in biological and medical research where hydrogen peroxide plays a crucial role in various physiological processes (Nie et al., 2020).

Nanoparticle Formation and Fluorescence Studies

  • Studies have indicated the use of this compound in the formation of nanoparticles with enhanced brightness and emission-tuned properties. These applications are crucial in fields like bioimaging and photonics, where precise control over fluorescence properties is essential (Fischer et al., 2013).

Crystallography and Chemical Structure Analysis

  • Research into the crystal structure and molecular structure of derivatives of this compound has been conducted, providing insights into their chemical and physical properties. This is vital for understanding and manipulating these compounds for various scientific applications (Coombs et al., 2006).

Development of Novel Materials

  • This compound has been utilized in the synthesis of boron-containing stilbene derivatives, potentially useful in the creation of new materials for technologies like liquid crystal displays (LCDs) and therapeutic applications for neurodegenerative diseases (Das et al., 2015).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. The specific safety and hazards for “2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not detailed in the sources retrieved .

properties

IUPAC Name

2-(4-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO3/c1-6-7-8-9-14-20-16-12-10-15(11-13-16)19-21-17(2,3)18(4,5)22-19/h10-13H,6-9,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGAKSQNBPROMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729132
Record name 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

921937-76-0
Record name 2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Lim, K Song, Y Kang, J Ko - Dyes and Pigments, 2015 - Elsevier
Three organic sensitizers consisting of carbazole as an electron donor, indeno[1,2-b]thiophene as the bridging unit have been synthesized and characterized for use in dye-sensitized …
Number of citations: 25 www.sciencedirect.com
H Muniyasamy, K Muthusamy… - Energy & …, 2022 - ACS Publications
The innovative choice of core and periphery groups for organic hole-transporting materials (HTMs) has gained more attention for modern development in hybrid organic–inorganic …
Number of citations: 3 pubs.acs.org

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